

Metabolic Fate of Deuterated 4-Ethylaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-Ethylaniline-D11

Cat. No.: B12393937

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Disclaimer: Direct experimental data on the metabolic fate of deuterated 4-ethylaniline is not readily available in the current scientific literature. This guide, therefore, provides a predictive overview based on established principles of drug metabolism, studies of analogous non-deuterated aniline compounds, and the known effects of deuterium substitution on pharmacokinetics. The experimental protocols and quantitative data presented are illustrative and intended to serve as a framework for future research.

Introduction

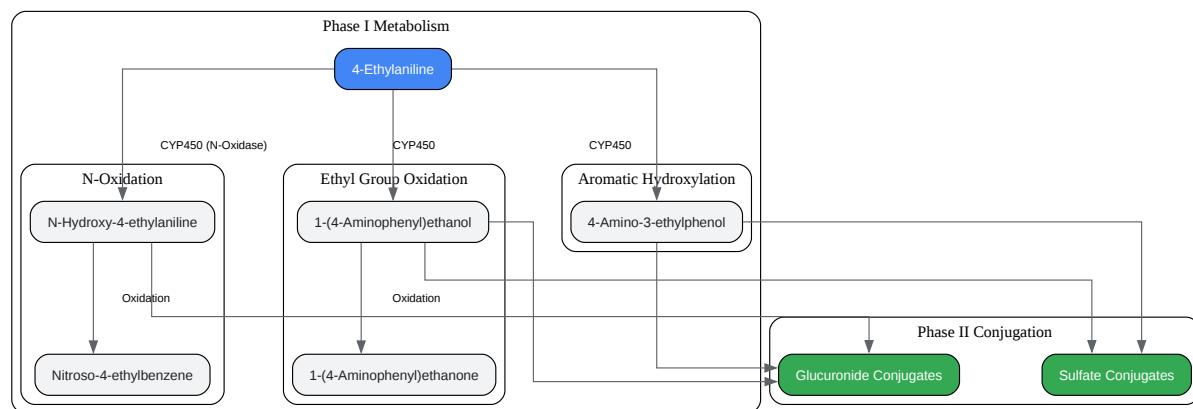
4-Ethylaniline, a substituted aniline, is a compound of interest in various chemical and pharmaceutical contexts.^{[1][2][3][4][5]} Understanding its metabolic fate is crucial for assessing its safety and potential therapeutic applications. Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy increasingly employed in drug development to modulate metabolic pathways and improve pharmacokinetic profiles. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions involving the cleavage of this bond, an effect known as the kinetic isotope effect (KIE). This can result in reduced metabolic clearance and altered metabolite profiles.

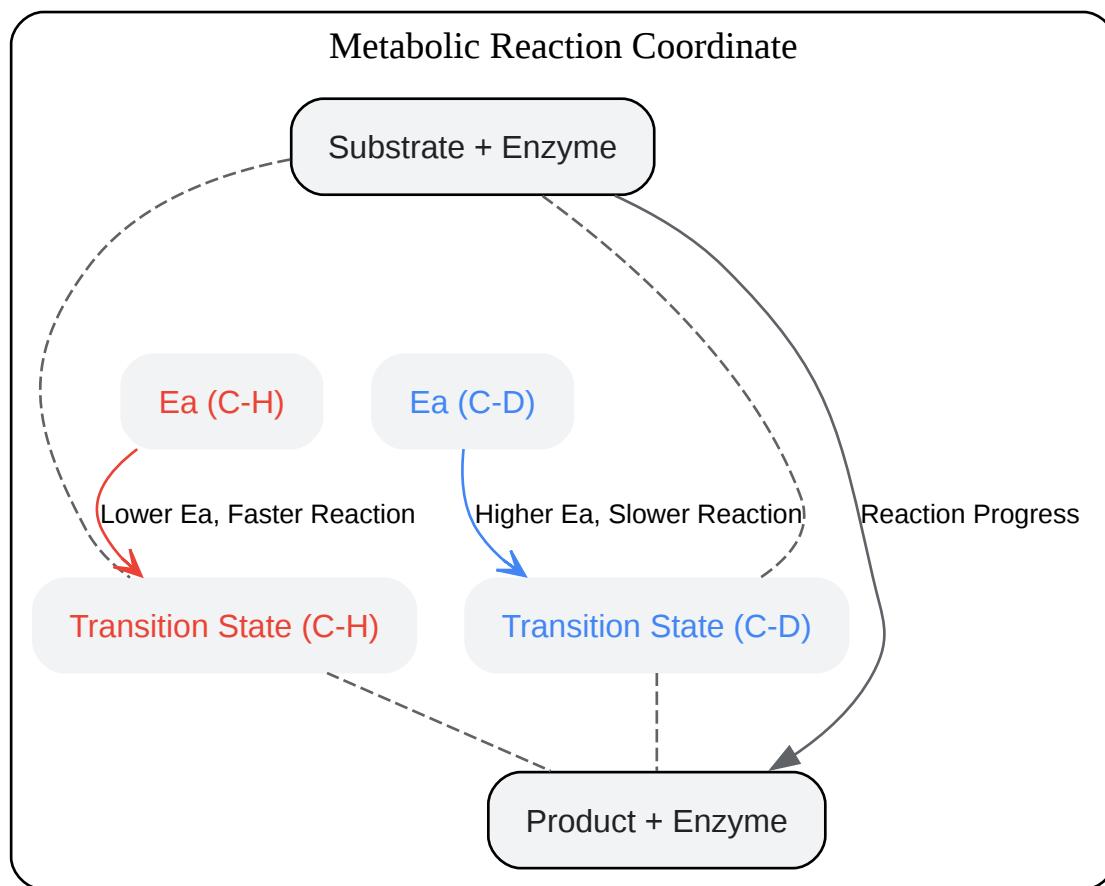
This technical guide provides a comprehensive overview of the predicted metabolic fate of deuterated 4-ethylaniline, detailed methodologies for its investigation, and illustrative data for guiding research endeavors.

Predicted Metabolic Pathways of 4-Ethylaniline

Based on studies of similar aniline derivatives, the metabolism of 4-ethylaniline is expected to proceed through several key pathways, primarily mediated by cytochrome P450 (CYP450) enzymes in the liver. The main predicted routes are N-oxidation, oxidation of the ethyl group, and aromatic hydroxylation.

The potential metabolic pathways are visualized in the diagram below.





Experimental Workflow: In Vitro Metabolism

Prepare Reagents
(Microsomes, Buffer, Compound)

Pre-incubate at 37°C

Initiate Reaction
(Add NADPH)

Time-point Sampling

Terminate Reaction
(Acetonitrile + IS)

Protein Precipitation
(Centrifugation)

LC-MS/MS Analysis

Data Analysis
(Calculate $t_{1/2}$, CLint)

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References

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